molecular formula C7H8N2O2 B1527863 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1432679-19-0

1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B1527863
CAS No.: 1432679-19-0
M. Wt: 152.15 g/mol
InChI Key: VVFXYQTYJBYIAK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2/c10-6-7(11)9(4-3-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,10) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cycloaddition Reactions : 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione is involved in cycloaddition reactions, such as the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, leading to the synthesis of tetrahydropyridazines. This method offers rapid access to diverse pyridazine derivatives, crucial in synthetic organic chemistry (Garve et al., 2016).

  • Synthesis of Pyridopyrazine Diones : A one-pot synthesis method for 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones (pyridopyrazine-1,6-diones) has been developed. It involves coupling/cyclization reactions of 6-hydroxypicolinic acids and β-hydroxylamines, indicating the compound's role in the efficient production of pyrazine derivatives (Tran et al., 2013).

  • Pyrazole Derivatives Synthesis : In the synthesis of 1,3,5-trisubstituted pyrazoles, 1-cyanocyclopropane-1-carboxylates, related to this compound, are reacted with arylhydrazines. This process, catalyzed by a Bronsted acid, showcases the compound's utility in synthesizing structurally diverse pyrazole derivatives (Xue et al., 2016).

  • Synthesis of Chiral Substituted Pyrazine Derivatives : A method involving nucleophilic substitution, reduction, acylation, and intramolecular cyclization has been developed to synthesize 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives with a chiral substituent at the nitrogen atom. This indicates the compound's role in creating structurally specific pyrazine derivatives (Kurkin et al., 2009).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . The MSDS provides information about the potential hazards of the compound and how to handle it safely.

Properties

IUPAC Name

4-cyclopropyl-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-7(11)9(4-3-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFXYQTYJBYIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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